
2-(oxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate
概要
説明
2-(oxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate, also known as oxetane ethyl 4-methylbenzene sulfonate (OEMBS), is an organic compound used in the synthesis of various organic compounds. It is a versatile compound that has been used in a variety of applications ranging from pharmaceuticals to cosmetics. OEMBS is a colorless, odorless solid with a melting point of 45°C. It is a member of the oxetane family of compounds, and is structurally similar to ethylbenzene sulfonate (EBS).
科学的研究の応用
OEMBS has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, cosmetics, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. It has been used as a reagent in the synthesis of various drugs, including the anti-inflammatory drug ibuprofen and the anti-cancer drug imatinib. OEMBS has also been used in the synthesis of various natural products, such as the antibiotic cephalosporin.
作用機序
The mechanism of action of OEMBS is not well understood, but it is believed to act as a nucleophilic reagent in the synthesis of various organic compounds. It is believed to react with an electrophilic center in an organic molecule, resulting in a new bond formation. This reaction is believed to be facilitated by the presence of a catalyst, such as an acid or base.
Biochemical and Physiological Effects
The biochemical and physiological effects of OEMBS are not well understood. It is believed to be relatively non-toxic, but it has been reported to be an irritant to the eyes, skin, and respiratory system. It has also been reported to be a mild skin sensitizer, and it is recommended to wear protective clothing when handling the compound.
実験室実験の利点と制限
The advantages of using OEMBS in laboratory experiments include its low cost, ease of synthesis, and versatility. It is also relatively non-toxic and is not believed to be hazardous to the environment. The main limitation of using OEMBS in laboratory experiments is its reactivity. It can react with other compounds in the presence of a catalyst, and it is recommended to use caution when handling the compound.
将来の方向性
The future directions for OEMBS research include further investigation into its mechanism of action, potential applications in the synthesis of pharmaceuticals and other organic compounds, and its potential use as a reagent in the synthesis of natural products. Additionally, research could be conducted into its potential toxicity and environmental impacts. Finally, research could be conducted into its potential use as a catalyst in the synthesis of other organic compounds.
特性
IUPAC Name |
2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-7-6-11-8-15-9-11/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUFWRFWQHRKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

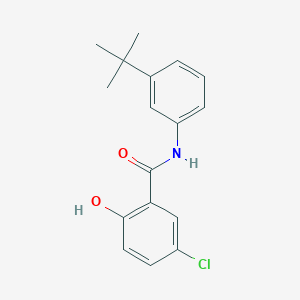
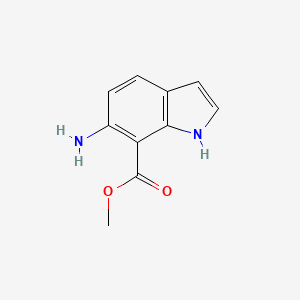
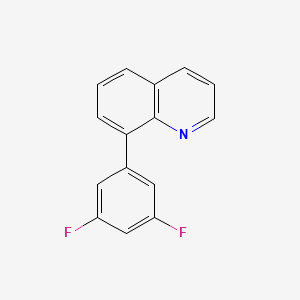
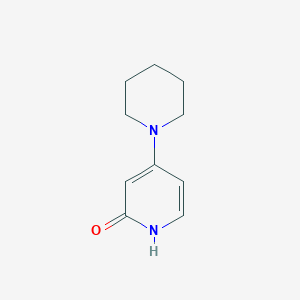
![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)

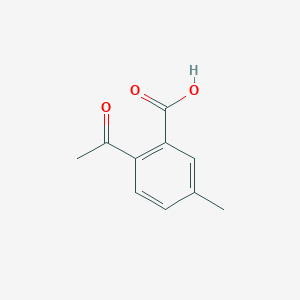

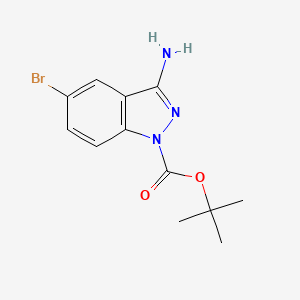

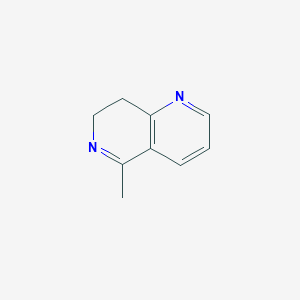
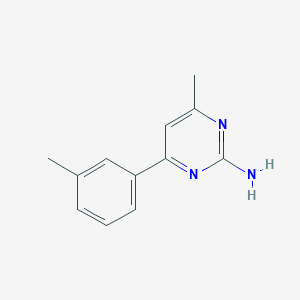

![4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B6614828.png)